molecular formula C5HCl2F3N2 B6283878 3,5-dichloro-2-(trifluoromethyl)pyrazine CAS No. 1238230-19-7

3,5-dichloro-2-(trifluoromethyl)pyrazine

Cat. No. B6283878
CAS RN: 1238230-19-7
M. Wt: 217
InChI Key:
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Description

3,5-Dichloro-2-(trifluoromethyl)pyrazine, also known as 3,5-DC-2-TFMP, is a heterocyclic compound that is widely used in the chemical industry. It is a colorless, volatile liquid that has a strong odor and is highly soluble in water. It has been used in a variety of applications, including as a flame retardant, a corrosion inhibitor, a catalyst, and a pharmaceutical intermediate. In addition, 3,5-DC-2-TFMP has been studied for its potential therapeutic applications, including as an anti-inflammatory, an anti-cancer, and an anti-microbial agent.

Scientific Research Applications

3,5-dichloro-2-(trifluoromethyl)pyrazineP has been studied for its potential therapeutic applications, including as an anti-inflammatory, an anti-cancer, and an anti-microbial agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 3,5-dichloro-2-(trifluoromethyl)pyrazineP has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It has also been shown to possess anti-microbial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The exact mechanism of action of 3,5-dichloro-2-(trifluoromethyl)pyrazineP is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the induction of apoptosis in cancer cells. In addition, 3,5-dichloro-2-(trifluoromethyl)pyrazineP may act as an anti-microbial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects
3,5-dichloro-2-(trifluoromethyl)pyrazineP has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activity. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, 3,5-dichloro-2-(trifluoromethyl)pyrazineP has been shown to possess anti-microbial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-dichloro-2-(trifluoromethyl)pyrazineP in laboratory experiments is its availability and low cost. It is readily available from chemical suppliers and is relatively inexpensive. In addition, it is relatively stable and does not require special handling or storage conditions. The main limitation of using 3,5-dichloro-2-(trifluoromethyl)pyrazineP in laboratory experiments is its volatility. It is a volatile liquid and can easily evaporate, making it difficult to handle and measure accurately.

Future Directions

The potential therapeutic applications of 3,5-dichloro-2-(trifluoromethyl)pyrazineP are still being explored. Future research should focus on further elucidating the mechanism of action of 3,5-dichloro-2-(trifluoromethyl)pyrazineP and its potential therapeutic applications. In addition, further research should be conducted to explore the potential applications of 3,5-dichloro-2-(trifluoromethyl)pyrazineP in other areas, such as agricultural and industrial applications. Finally, further research should be conducted to explore the potential toxicological effects of 3,5-dichloro-2-(trifluoromethyl)pyrazineP.

Synthesis Methods

3,5-dichloro-2-(trifluoromethyl)pyrazineP can be synthesized by a variety of methods, including the Friedel-Crafts alkylation, the Wittig reaction, and the Grignard reaction. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with a magnesium metal in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-dichloro-2-(trifluoromethyl)pyrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3,5-trichloropyrazine", "trifluoroacetic acid", "phosphorus pentachloride", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: 2,3,5-trichloropyrazine is reacted with trifluoroacetic acid in the presence of phosphorus pentachloride to form 2-trifluoromethyl-3,5-dichloropyrazine.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and water to form 3,5-dichloro-2-(trifluoromethyl)pyrazine.", "Step 3: The final product is isolated by extraction with diethyl ether and purification through recrystallization." ] }

CAS RN

1238230-19-7

Product Name

3,5-dichloro-2-(trifluoromethyl)pyrazine

Molecular Formula

C5HCl2F3N2

Molecular Weight

217

Purity

95

Origin of Product

United States

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